Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate

LSD1 Inhibition Epigenetics Cancer Research

Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate (CAS 433310-16-8) is a synthetic, small-molecule benzothiazole aniline derivative with a molecular formula of C20H20N2O3S and a molecular weight of 368.45 g/mol. It functions as a weak, multi-target inhibitor of the epigenetic eraser lysine-specific demethylase 1 (LSD1/KDM1A) and the monoamine oxidases MAO-A and MAO-B, as cataloged in authoritative bioactivity databases.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 433310-16-8
Cat. No. B2751235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate
CAS433310-16-8
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
InChIInChI=1S/C20H20N2O3S/c1-3-25-19(24)11-10-18(23)21-15-7-5-14(6-8-15)20-22-16-9-4-13(2)12-17(16)26-20/h4-9,12H,3,10-11H2,1-2H3,(H,21,23)
InChIKeyOXUOSJMFYIKOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate (CAS 433310-16-8): Procurement-Critical Chemical Profile


Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate (CAS 433310-16-8) is a synthetic, small-molecule benzothiazole aniline derivative with a molecular formula of C20H20N2O3S and a molecular weight of 368.45 g/mol. It functions as a weak, multi-target inhibitor of the epigenetic eraser lysine-specific demethylase 1 (LSD1/KDM1A) and the monoamine oxidases MAO-A and MAO-B, as cataloged in authoritative bioactivity databases . Its structural classification as an ethyl ester of a succinamic acid derivative positions it as a key analog within broader benzothiazole-based inhibitor programs.

Why Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate Cannot Be Replaced by Generic LSD1 Inhibitors


In benzothiazole-based drug discovery, the specific nature of the ester moiety and the aniline substitution pattern profoundly impacts target engagement, selectivity, and pharmacokinetic properties. While a purchaser might consider swapping Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate for a more potent, structurally similar LSD1 inhibitor, such a substitution is scientifically unsound without direct comparative data. Current evidence shows this compound exhibits a unique, though weak, multi-target inhibition profile (LSD1, MAO-A, MAO-B) that is atypical for optimized, clinical-stage LSD1 inhibitors, which prioritize high potency and selectivity . This distinct polypharmacology means that even a structurally similar analog with higher LSD1 potency would not replicate the same biological effect, potentially invalidating any experiment where multi-target engagement is the desired variable. The lack of publicly available structure-activity relationship (SAR) data for this specific ethyl ester versus its methyl ester or carboxylic acid bioisosteres further reinforces that interchangeability cannot be assumed.

Quantitative Differentiation Guide for Procuring Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate


LSD1 Enzyme Inhibition Potency: A Class-Level Comparison to GSK-LSD1

Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is a weak LSD1 inhibitor. Its IC50 against human LSD1 is 2,500 nM . In contrast, GSK-LSD1, a well-characterized clinical candidate of a different chemotype, is a potent and irreversible LSD1 inhibitor . This significant difference in potency positions the target compound not as a lead candidate but potentially as a tool compound for studying weak interactions or as a negative control. Note: This is a class-level inference. The direct comparator GSK-LSD1 is a structurally distinct chemical series, and this comparison serves to illustrate the range of LSD1 inhibition potency rather than suggesting the comparator is a direct structural analog.

LSD1 Inhibition Epigenetics Cancer Research

Multi-Target Activity Profile: LSD1, MAO-A, and MAO-B Inhibition Data

A unique differentiator for Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is its broad, albeit weak, inhibition of both LSD1 and monoamine oxidases. The quantitative inhibition data is as follows: LSD1 IC50 = 2,500 nM, MAO-A IC50 = 230,000 nM (230 µM), and MAO-B IC50 = 500,000 nM (500 µM) . This polypharmacological profile is a direct, measurable characteristic. Many dedicated LSD1 inhibitors are highly selective over MAOs, or vice versa. A researcher seeking a scaffold with inherent, measurable activity at all three amine oxidase targets would find this compound's specific ratio of activities (e.g., ~92-fold selectivity for LSD1 over MAO-A) to be a critical selection parameter that cannot be met by a selective analog.

Multi-target Inhibition Selectivity Profile Monoamine Oxidase

Optimal Application Scenarios for Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate Based on Verified Evidence


Use as a Low-Affinity Probe in LSD1 Demethylase Mechanism Studies

Based on its weak LSD1 IC50 of 2.5 µM , this compound is not suitable for cellular studies requiring complete target engagement. Its optimal use is in in vitro biochemical assays where a low-potency inhibitor is needed as a tool compound to study the kinetic mechanism of LSD1 or to serve as a reversible, low-affinity baseline for comparison with more potent, irreversible inhibitors. It is particularly well-suited for labs interested in fragment-based drug design, where weak initial hits are standard starting points.

Development of a Multi-Target Negative Control for Epigenetic and Neurobiological Assays

Given the compound's defined polypharmacology (LSD1, MAO-A, and MAO-B inhibition) , a key application is its use as a well-characterized chemical tool in neurobiological or epigenetic experiments. Researchers investigating the overlapping functions of histone demethylases and monoamine oxidases can employ this compound as a single-agent probe to induce a specific, weak multi-target state, avoiding the piperaquine off-target effects of stronger, selective inhibitors. This allows for the dissection of combined LSD1/MAO biology.

Reference Compound in Medicinal Chemistry for Scaffold-Hopping from Succinamic Esters

In a medicinal chemistry campaign targeting novel LSD1 or MAO inhibitors, this ethyl ester serves as a crucial reference compound for the succinamic acid ester chemotype. Its complete quantitative activity profile (LSD1, MAO-A, MAO-B IC50s) provides a benchmark for SAR exploration . Synthesizing and testing the corresponding carboxylic acid (CAS 261505-37-7) or other ester analogs would allow a direct, quantitative comparison to determine the impact of the ethyl ester moiety on potency and selectivity, guiding critical go/no-go decisions in the hit-to-lead process.

Quote Request

Request a Quote for Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.